molecular formula C15H17NO2 B5713965 4-(4-hydroxy-2,6-dimethyl-3-quinolinyl)-2-butanone

4-(4-hydroxy-2,6-dimethyl-3-quinolinyl)-2-butanone

Cat. No. B5713965
M. Wt: 243.30 g/mol
InChI Key: VBAFYOQIWGMAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as "4-(4-hydroxy-2,6-dimethyl-3-quinolinyl)-2-butanone", often involves multi-step reactions, starting from basic heterocyclic synthesis approaches to more complex modifications. For instance, the synthesis of related quinoline derivatives has been reported through condensation and transformation reactions, highlighting methodologies that could be applicable to the target compound (Gyul'budagyan et al., 1971; Reisch et al., 1993).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring, where various substituents can significantly alter the compound's chemical behavior and physical properties. Spectroscopic methods, including NMR and mass spectrometry, are crucial for elucidating these structures and understanding the position and nature of substitutions on the quinoline core (Kumar & Rajendran, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. These reactions are pivotal for further derivatization and functionalization of the quinoline core, leading to a wide array of chemical properties and biological activities (He et al., 2014).

Physical Properties Analysis

The physical properties of "this compound" and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of functional groups like hydroxyl and ketone influences the compound's polarity, impacting its solubility in various solvents and its phase transition temperatures (Schwab, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinoline derivatives are influenced by the electron distribution within the molecule. The electron-donating or withdrawing nature of the substituents affects the compound's acidity, basicity, and susceptibility to oxidation and reduction reactions. These properties are crucial for the compound's applications in synthetic chemistry and potential biological activities (Yeh et al., 2015).

properties

IUPAC Name

2,6-dimethyl-3-(3-oxobutyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-4-7-14-13(8-9)15(18)12(11(3)16-14)6-5-10(2)17/h4,7-8H,5-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFYOQIWGMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.